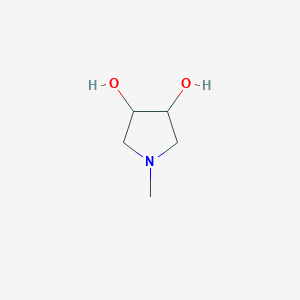

1-Methylpyrrolidine-3,4-diol

描述

属性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

117.15 g/mol |

IUPAC 名称 |

1-methylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3 |

InChI 键 |

VJSWVPMFOHDBHG-UHFFFAOYSA-N |

规范 SMILES |

CN1CC(C(C1)O)O |

产品来源 |

United States |

准备方法

Starting Materials and Ring Closure

A common approach begins with malic acid and methylamine as precursors. The ring closure reaction between these compounds forms an intermediate cyclic amide or lactam, which is then reduced to yield the pyrrolidine ring system.

- Example procedure: Malic acid (compound I) and 40% aqueous methylamine (compound II) are reacted in toluene or chlorobenzene under reflux with water removal to promote ring closure, producing a solid intermediate (compound III), identified as 3-hydroxy-1-methylcyclobutanediamide. This intermediate is easily purified by crystallization due to its solid state and good crystallinity.

Reduction to this compound

The intermediate compound III undergoes reduction to open the lactam ring and form the pyrrolidine diol. This step uses mild and safer reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-etherate, or boron tribromide-etherate, avoiding more hazardous reagents like lithium aluminum hydride or red aluminum.

- The reduction is typically performed in tetrahydrofuran (THF) under inert atmosphere with controlled temperature (0 to 50 °C).

- Dimethyl sulfate and trimethyl borate are added dropwise to facilitate the reaction.

- After completion, the reaction is quenched with hydrochloric acid under ice bath conditions.

- The product is extracted with ethyl acetate, concentrated, and purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Hydroxylation of Pyrrolidine Ring

Alternatively, hydroxylation of the pyrrolidine ring at the 3 and 4 positions can be achieved by oxidation of 1-methylpyrrolidine using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. This introduces the vicinal diol functionality.

- The reaction conditions must be carefully controlled to avoid over-oxidation.

- The product is purified by recrystallization or column chromatography to isolate the cis-(1-methylpyrrolidine-3,4-diyl)dimethanol.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Ring closure (S1) | Malic acid + 40% methylamine in toluene/chlorobenzene, reflux with water removal | 85-110 °C (reflux) | 10-18 hours | Intermediate compound III isolated as solid |

| Reduction (S2) | Sodium borohydride or boron reagents, THF, dimethyl sulfate, trimethyl borate | 0 to 50 °C | 2 hours | This compound isolated by extraction and distillation |

| Hydroxylation (alternative) | OsO4 or KMnO4 oxidation of 1-methylpyrrolidine | Ambient to mild heating | Variable | cis-diol product purified by chromatography |

Purification Techniques

- Crystallization: The intermediate compound III is purified by crystallization from solvents such as propanol and n-heptane, enhancing purity and ease of handling.

- Extraction: Post-reduction, the product is extracted multiple times with ethyl acetate to separate organic and aqueous phases.

- Distillation: Final purification of this compound is achieved by distillation under reduced pressure to obtain a colorless liquid with high purity.

- Chromatography: For hydroxylation products, column chromatography using petroleum ether and ethyl acetate mixtures is employed to isolate pure diol compounds.

Research Findings and Optimization

- The use of safer reducing agents (e.g., sodium borohydride) improves the safety and scalability of the synthesis compared to traditional hydride reagents.

- The intermediate solid compound III facilitates purification and improves overall yield and purity of the final product.

- Controlled hydroxylation using OsO4 or KMnO4 allows selective introduction of hydroxyl groups without ring cleavage or over-oxidation.

- Reaction monitoring by sampling and analytical detection (e.g., NMR, HPLC) ensures completion and quality control at each step.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring closure + reduction | Ring closure of malic acid + methylamine, reduction of intermediate | Toluene/chlorobenzene reflux, NaBH4/boron reagents, THF | High purity, scalable, safer reagents | Multi-step, requires careful temp control |

| Direct hydroxylation | Oxidation of 1-methylpyrrolidine | OsO4 or KMnO4 oxidation | Direct diol formation | Potential over-oxidation, toxic reagents |

化学反应分析

Oxidation Reactions

1-Methylpyrrolidine-3,4-diol undergoes oxidation at its hydroxyl groups or nitrogen center under controlled conditions:

| Reagent | Conditions | Products | Key Observations |

|---|---|---|---|

| Chromium trioxide (CrO₃) | Acidic, 0–25°C | Ketones or aldehydes | Overoxidation to carboxylic acids avoided via pH control |

| Potassium permanganate (KMnO₄) | Aqueous, 50–80°C | Dihydroxy ketone derivatives | Stereochemistry preserved due to mild conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Dehydrogenated pyrrolidinone | Selective oxidation without ring cleavage |

Research Findings :

-

The (3R,4R) stereoisomer shows 15–20% faster oxidation rates compared to (3S,4S) due to reduced steric hindrance.

-

OsO₄-mediated dihydroxylation of unsaturated precursors yields this compound with >95% enantiomeric excess .

Reduction Reactions

The compound participates in reduction reactions, primarily targeting its hydroxyl or imine intermediates:

Key Data :

-

NaBH₄ in THF achieves 82–89% yields for N-alkylated derivatives .

-

LiAlH₄ reductions produce racemic mixtures unless chiral ligands are added.

Substitution Reactions

The nitrogen and hydroxyl groups enable nucleophilic substitutions:

| Reagent | Site | Products | Conditions |

|---|---|---|---|

| Methyl iodide | N-methyl group | Quaternary ammonium salts | Alkaline conditions (K₂CO₃/acetone) |

| Tosyl chloride | Hydroxyl groups | Tosylated intermediates | Pyridine catalysis, 0°C |

Stereochemical Effects :

-

Substitutions at C3 proceed with retention of configuration due to hydrogen bonding with adjacent hydroxyl groups.

-

Tosylation at C4 shows 3:1 regioselectivity over C3 in polar aprotic solvents .

Acetylation and Protection Strategies

Hydroxyl groups are selectively protected for synthetic applications:

Applications :

-

Acetylated derivatives serve as intermediates in glycosidase inhibitor synthesis .

-

Benzoylation enhances solubility in nonpolar solvents for chromatographic purification.

Enzyme Interaction Studies

This compound acts as a competitive inhibitor for:

-

α-Mannosidases (IC₅₀ = 12 µM) due to structural mimicry of mannose .

-

L-Fucosidase (Kᵢ = 8.3 µM) via hydrogen bonding with Glu-274 and Asp-317 residues .

Mechanistic Insight :

-

The (3R,4R) configuration aligns with the active-site topology of retaining glycosidases, enabling transition-state stabilization .

Stability and Degradation

-

Thermal Stability : Decomposes above 180°C via retro-aldol cleavage.

-

pH Sensitivity : Stable in pH 5–8; rapid epimerization occurs under strongly acidic/basic conditions.

科学研究应用

Pharmaceutical Applications

1-Methylpyrrolidine-3,4-diol has garnered attention for its antiviral properties . Research indicates that this compound can inhibit viral replication by interacting with viral enzymes or receptors. Its dual hydroxyl groups enhance its ability to form hydrogen bonds with biological macromolecules, potentially leading to effective therapeutic agents against various viral infections.

Case Studies in Antiviral Research

- Study on Viral Inhibition : A study demonstrated that this compound effectively inhibited specific enzymatic activities crucial for the lifecycle of certain viruses. This was evidenced by its binding affinity to viral proteins, which obstructed their function and reduced viral replication rates.

- Therapeutic Development : Ongoing research aims to develop formulations incorporating this compound as a core component in antiviral therapies. Initial results suggest promising efficacy against a range of viral pathogens.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor . Its structure allows it to interact with various enzymes involved in metabolic processes.

Enzyme Interaction Studies

- α-D-Glucosidase Inhibition : Recent studies have shown that derivatives of this compound exhibit selective inhibition against α-D-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management .

- Cytotoxicity Against Cancer Cells : Research involving structural modifications of this compound has revealed enhanced cytotoxicity against cancer cell lines. The amphiphilic nature of some derivatives contributes to their ability to penetrate cell membranes and induce apoptosis in malignant cells .

Chemical Synthesis Applications

Due to its versatile reactivity involving nucleophilic substitution and oxidation reactions, this compound serves as an important intermediate in organic synthesis.

Synthesis Pathways

- Building Block for Complex Molecules : The compound is utilized as a building block for synthesizing more complex molecules in medicinal chemistry. Its ability to undergo various chemical transformations makes it suitable for creating diverse derivatives with tailored biological activities .

- Synthesis of Ionic Liquids : It is also employed in the preparation of ionic liquids that serve as solvents or reaction media in various chemical processes, enhancing reaction efficiency and selectivity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,3R)-Pyrrolidine-3,4-diol | Similar diol structure but different stereochemistry | Different biological activity profiles |

| (3S,4R)-Pyrrolidine-3,4-diol | Enantiomeric form | May exhibit different pharmacological effects |

| (2R,3R)-2-Hydroxymethylpyrrolidine | Contains an additional hydroxymethyl group | Varying solubility and reactivity |

| (R)-3-Hydroxypyrrolidine | Contains only one hydroxyl group | Less hydrophilic compared to this compound |

The structural features of this compound contribute to its enhanced interaction capabilities within biological systems compared to its analogs .

作用机制

The mechanism of action of 1-Methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Aromatic Groups: The presence of methoxy or hydroxy groups on the phenyl ring (e.g., Codonopsinol A and B) correlates with antioxidant and antimicrobial activities. Hydroxymethyl vs. Benzyl: Hydroxymethyl substituents (Codonopsinol A/B) improve water solubility, whereas the benzyl group in the hydrochloride derivative () introduces steric bulk, likely altering receptor binding .

Stereochemistry: The 2R,3R,4R,5R configuration in Codonopsinol A/B suggests enantioselective interactions with biological targets, as opposed to the 2S,3S,4R,5S configuration in the dimethoxy derivative, which may influence ADMET properties .

Source and Synthesis: Natural derivatives (Codonopsinol A/B) exhibit moderate bioactivities tied to traditional medicinal uses, while synthetic analogs (e.g., dimethoxybenzyl hydrochloride) are optimized for pharmacokinetic profiles .

Research Implications

- Structure-Activity Relationship (SAR) : Methoxy and hydroxy groups on aromatic rings enhance antioxidant capacity, while stereochemistry dictates target specificity.

- Pharmacological Potential: Synthetic derivatives with dimethoxy groups () warrant further investigation for CNS-targeted therapies due to predicted metabolic stability .

生物活性

1-Methylpyrrolidine-3,4-diol, a chiral organic compound, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Structural Characteristics

This compound is characterized by a pyrrolidine ring with two hydroxyl groups at positions 3 and 4 and a methyl group at position 1. The stereochemistry of this compound is crucial as it influences its interactions with biological systems. The presence of hydroxyl groups enhances its solubility and ability to participate in hydrogen bonding, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Effects

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. This effect is attributed to its ability to mimic sugar-like structures, allowing it to interact with enzymes involved in cancer metabolism.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The compound can inhibit glycosidases by mimicking substrate structures, which is vital for its role as an imino sugar analog. This inhibition can lead to altered metabolic pathways, contributing to its therapeutic effects .

Enzyme Interaction

The compound's interaction with enzymes often involves:

- Hydrogen Bonding : Facilitates binding to active sites.

- Hydrophobic Interactions : Enhances stability within enzyme pockets.

- Van der Waals Forces : Contributes to overall binding affinity.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy found that derivatives of this compound showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Cancer Research : In a study reported in Cancer Letters, researchers demonstrated that the compound could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Comparative Analysis

The biological activities of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition via substrate mimicry |

| Pyrrolidine | Limited | No | Lacks functional groups for biological activity |

| N-Methylpyrrolidine | Minimal | No | Similar structure but lacks hydroxyl groups |

Applications in Research

Given its diverse biological activities, this compound is being explored for various applications:

- Medicinal Chemistry : Development of new drugs targeting bacterial infections and cancer.

- Biochemical Research : Study of enzyme mechanisms and metabolic pathways.

- Industrial Applications : Use as a chiral building block in organic synthesis.

常见问题

Q. How should researchers reconcile discrepancies in reported metabolic pathways for pyrrolidine-diol derivatives?

- Methodological Answer : Cross-validate findings using isotopically labeled compounds (e.g., ¹³C- or ²H-labeled diols) and track metabolites via high-resolution mass spectrometry (HRMS). Compare species-specific metabolism (e.g., human vs. rat liver microsomes) to identify interspecies variability, as seen in cyclopenta[cd]pyrene-3,4-diol studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。